molecular formula C16H25N3O3 B4886861 1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide

1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide

Cat. No.: B4886861
M. Wt: 307.39 g/mol
InChI Key: YKKFENSUYJNJNH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring, a hydroxy group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and phenylmethoxy groups. The final step involves the addition of the carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The scalability of the synthesis process is essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbohydrazide moiety produces amines .

Scientific Research Applications

1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The piperidine ring and carbohydrazide moiety are crucial for its biological activity. These functional groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c17-18-16(21)14-6-8-19(9-7-14)10-15(20)12-22-11-13-4-2-1-3-5-13/h1-5,14-15,20H,6-12,17H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKFENSUYJNJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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